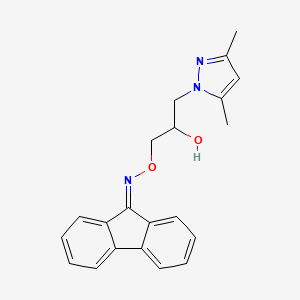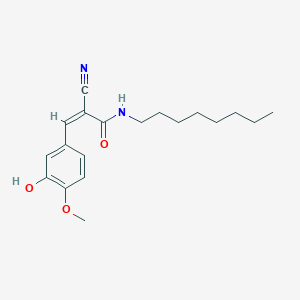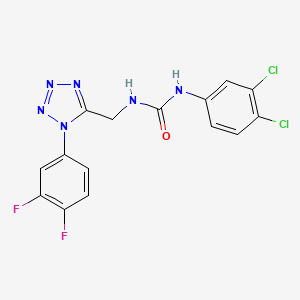
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(phenylthio)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(phenylthio)propanamide is a chemical entity that appears to be related to various synthesized amide compounds with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the general class of N-substituted propanamides and their synthesis, molecular structure, and chemical properties are well-documented.
Synthesis Analysis
The synthesis of related N-substituted propanamides can be achieved through multi-component reactions. For instance, an efficient synthesis of N-substituted-3-aryl-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-enyl)propanamides has been reported using a four-component reaction involving an aldehyde, amine, Meldrum's acid, and 5,5-dimethylcyclohexane-1,3-dione in aqueous medium, catalyzed by benzyltriethylammonium chloride (TEBAC) . This method is advantageous due to its accessible starting materials, good yields, mild reaction conditions, and eco-friendliness.
Molecular Structure Analysis
The molecular structure of related compounds can be determined using various spectroscopic techniques and crystallography. For example, the molecular structure of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide was elucidated using NMR and FT-IR spectroscopies, high-resolution mass spectrometry, and single-crystal X-ray diffraction, revealing its monoclinic crystal system . Such detailed structural analysis is crucial for understanding the compound's chemical behavior and potential interactions with biological targets.
Chemical Reactions Analysis
The reactivity of N-substituted propanamides can be explored through their interactions with various reagents. A study demonstrated the treatment of N-phenyl-3-phenylthio-2-(phenylthiomethyl)propanamide with butyllithium in THF-TMEDA to produce a new dianion, which could react with a variety of electrophiles to give cyclopropanes with high stereoselectivity . This indicates the potential for diverse chemical transformations involving N-substituted propanamides.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-substituted propanamides are influenced by their molecular structure. For instance, the presence of halogen atoms in the structure of N,N-dimethyl-2-(2'-amino-4'-hydroxymethylphenylthio)benzylamine derivatives significantly affects their binding affinity and selectivity to biological targets such as the human brain serotonin transporter (SERT) . These properties are essential for the development of imaging agents for positron emission tomography (PET) and single-photon emission computed tomography (SPECT).
Applications De Recherche Scientifique
Antiviral Research
A study highlighted the potential of a structurally related compound, 3-Hydroxy-2,2-dimethyl-N-[4({[5-(dimethylamino)-1-naphthyl]sulfonyl}amino)-phenyl]propanamide (BAY 38-4766), as a selective nonnucleoside inhibitor of cytomegalovirus (CMV) replication, showing interference with viral DNA maturation without affecting viral DNA synthesis, transcription, and translation. It provided insights into the specificity and tolerability of such compounds, attributed to the unique DNA maturation steps in CMV not found in mammalian DNA (Buerger et al., 2001).
Synthesis and Chemical Transformations
- Research on substituted 3-amino-1,1-diaryl-2-propanols explored analogs of compounds related to N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(phenylthio)propanamide for potential antidepressant agents, focusing on the synthesis and evaluation of their chemical properties and activities without discussing their use as drugs (Clark et al., 1979).
- Another study described the facile synthesis of 2-(phenylthio)phenols through a copper(I)-catalyzed tandem transformation, showcasing a method for creating structurally related compounds via innovative synthesis techniques (Xu et al., 2010).
Optical Properties
Research on novel chalcone derivative compounds, including structural analogs of N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(phenylthio)propanamide, investigated their third-order nonlinear optical properties. The study found a transition from saturable absorption to reverse saturable absorption with increasing excitation intensity, suggesting potential applications in optical devices (Rahulan et al., 2014).
Propriétés
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-21(2)16-10-8-15(9-11-16)18(22)14-20-19(23)12-13-24-17-6-4-3-5-7-17/h3-11,18,22H,12-14H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHIPZQFSAMMEAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)CCSC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(phenylthio)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-mesityl-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2508791.png)
![Methyl (1R,11S,12R,17S)-12-[(1S)-1-hydroxyethyl]-6-methoxy-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2(7),3,5,9-tetraene-10-carboxylate](/img/structure/B2508792.png)
![4-(dipropylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2508793.png)



![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-bromobenzenesulfonamide](/img/structure/B2508801.png)

![1-[(2-chloropyridin-3-yl)sulfonyl]-N-(3,5-difluorophenyl)piperidine-4-carboxamide](/img/structure/B2508804.png)
![1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]butan-1-one](/img/structure/B2508806.png)



